molecular formula C22H17N3O2 B11179907 1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11179907
M. Wt: 355.4 g/mol
InChI Key: LERVWEZAHXDZIH-UHFFFAOYSA-N
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Description

1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and a quinazoline moiety, both of which are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring. The spiro linkage is then established through a cyclization reaction.

    Preparation of Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Quinazoline Ring: The quinazoline ring is often formed by the condensation of anthranilic acid with formamide or its derivatives.

    Cyclization to Form Spiro Compound: The final step involves the cyclization of the indole and quinazoline intermediates under specific conditions, such as heating in the presence of a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline ring to a dihydroquinazoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as photochromic or electrochromic materials.

Mechanism of Action

The mechanism of action of 1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-pyrrolidine]-2,4’(1H,3’H)-dione: Similar structure but with a pyrrolidine ring instead of quinazoline.

    1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-pyridine]-2,4’(1H,3’H)-dione: Contains a pyridine ring instead of quinazoline.

Uniqueness

1-methyl-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to the presence of both indole and quinazoline moieties, which confer distinct biological activities. The spiro linkage further enhances its stability and potential for diverse chemical reactions.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1'-methyl-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C22H17N3O2/c1-24-19-14-8-6-12-17(19)22(21(24)27)23-18-13-7-5-11-16(18)20(26)25(22)15-9-3-2-4-10-15/h2-14,23H,1H3

InChI Key

LERVWEZAHXDZIH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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